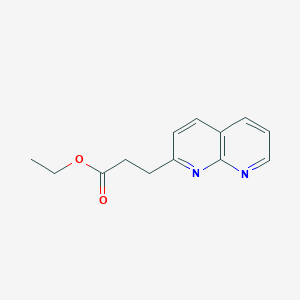

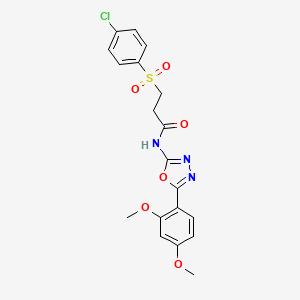

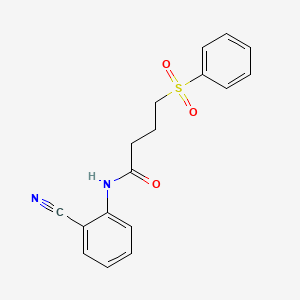

![molecular formula C15H16N2O2S B2596503 3-[5-[(E)-2-苯乙烯基]吡唑-1-基]噻烷 1,1-二氧化物 CAS No. 321574-19-0](/img/structure/B2596503.png)

3-[5-[(E)-2-苯乙烯基]吡唑-1-基]噻烷 1,1-二氧化物

货号 B2596503

CAS 编号:

321574-19-0

分子量: 288.37

InChI 键: WYNAEVOUDXWVQH-VOTSOKGWSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrazole-based ligands, which could be related to the compound , have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The molecular structure of pyrazole-based ligands provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis

Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .科学研究应用

有机合成与反应性

- 对噻吩衍生物及相关化合物的研究突出了它们在合成复杂杂环结构中作为中间体的作用。例如,吡喃并[3,4-b]噻吩-5-酮已鉴定为稳定的噻吩-2,3-喹二甲烷,它们经历了诸如与炔烃的狄尔斯-阿尔德反应,在失去二氧化碳后导致苯并噻吩和二苯并噻吩的形成。这说明了它们在构建基于苯并噻吩的支架中的用途 (Jackson, Moody, & Shah, 1988).

- 吡唑烷鎓正离子与苯并噻吩 1,1-二氧化物在微波辅助下区域选择性 [1,3]-偶极环加成导致复杂杂环的形成,突出了现代合成技术在操纵这些分子以获得所需结果方面的效率 (Dürüst, Sağırlı, & Sağırlı, 2015).

分子结构分析

- X 射线衍射和核磁共振技术在阐明这些化合物的分子结构方面至关重要。例如,硝呋替莫和两个吡唑-1-基类似物的详细分子结构分析提供了对它们在固态中的构象和堆积的见解,有助于我们了解它们的化学行为和潜在应用 (Foces-Foces 等,2010).

在新材料开发中的潜力

- 新型衍生物的合成和表征,如涉及 2-(5-(羟甲基)-3-苯基-1H-吡唑-1-基)-1-苯基乙醇衍生物的研究中所示,证明了这些分子在开发具有医药化学和材料科学等领域应用的新材料中的潜力 (Zheng 等,2010).

作用机制

The mechanism of action of pyrazole-based ligands involves their ability to coordinate to metal ions, which can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .

属性

IUPAC Name |

3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-20(19)11-9-15(12-20)17-14(8-10-16-17)7-6-13-4-2-1-3-5-13/h1-8,10,15H,9,11-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNAEVOUDXWVQH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC=N2)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1N2C(=CC=N2)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

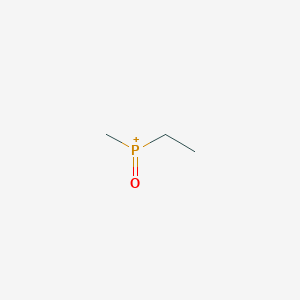

1-Methylphosphonoylethane

127648-20-8

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2596432.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)